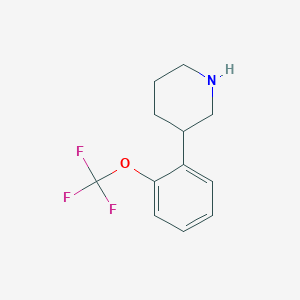
3-(2-(Trifluoromethoxy)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Trifluoromethoxy)phenyl)piperidine is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
The synthesis of 3-(2-(Trifluoromethoxy)phenyl)piperidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Chemical Reactions Analysis
3-(2-(Trifluoromethoxy)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated piperidine ring.
Scientific Research Applications
3-(2-(Trifluoromethoxy)phenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing properties . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-(2-(Trifluoromethoxy)phenyl)piperidine can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenylpiperidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical and biological properties.
2-(Trifluoromethoxy)phenylpiperidine: The position of the trifluoromethoxy group can influence the compound’s reactivity and interactions with molecular targets.
Trifluoromethoxypyridines: These compounds contain a pyridine ring instead of a piperidine ring, leading to different applications and properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the importance of structural variations in chemical research.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2 |
InChI Key |
ZLMCPOBNVZLSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


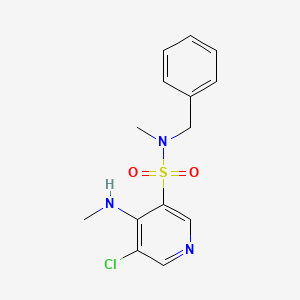
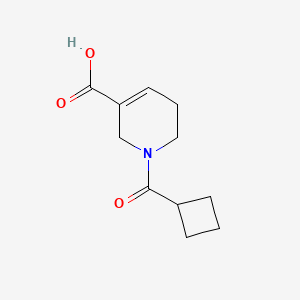
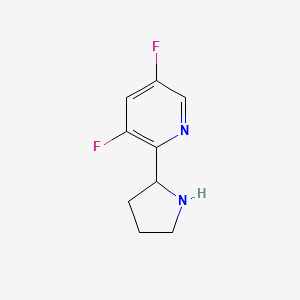

![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
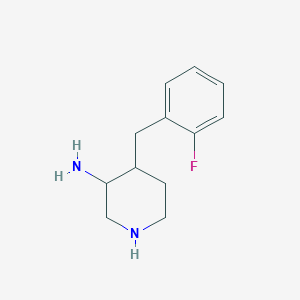
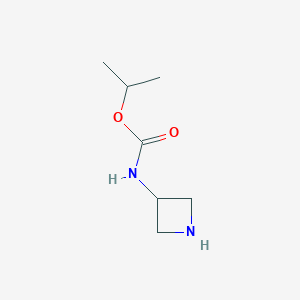
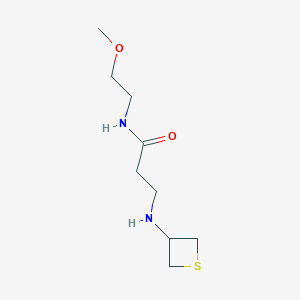

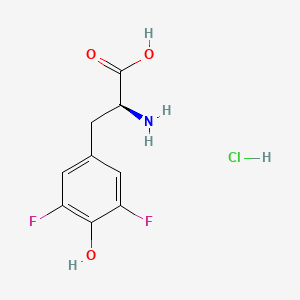
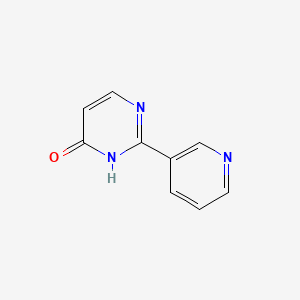


![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
